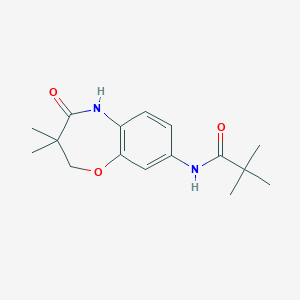

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide is a chemical compound with potential therapeutic applications. It belongs to the class of oxazepine derivatives, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide include other oxazepine derivatives and related structures, such as:

- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide

- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its unique combination of functional groups and molecular configuration sets it apart from other similar compounds.

Biologische Aktivität

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzoxazepine ring. Its molecular formula is C17H22N2O2, with a molecular weight of 290.37 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound exhibits affinities for neurotransmitter receptors such as serotonin (5-HT) and norepinephrine transporters. In vitro studies have demonstrated its potential as an antidepressant and anxiolytic agent by modulating these receptors .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways that are critical for maintaining cellular homeostasis and signaling .

Antidepressant and Anxiolytic Properties

A study evaluated the compound's in vitro affinities for the norepinephrine transporter and serotonin receptors (5-HT₂A and 5-HT₂C). The results indicated that it possesses significant potential as an antidepressant candidate due to its ability to enhance neurotransmitter availability in the synaptic cleft .

Antileishmanial Activity

Recent research focused on derivatives of benzoxazepine compounds showed promising antileishmanial activity. The compound was part of a series that exhibited sub-micromolar inhibitory effects against Leishmania mexicana amastigotes while maintaining selectivity towards host macrophages . This highlights its potential application in treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazepine core significantly affect the compound's biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |

| Substitution at the nitrogen position | Altered pharmacokinetic properties |

These findings suggest that careful structural modifications can enhance therapeutic efficacy while reducing side effects.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of the compound resulted in a statistically significant reduction in depressive behaviors compared to control groups. The observed effects were correlated with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antileishmanial Activity

A series of synthesized benzoxazepine derivatives were tested against Leishmania parasites. Among these derivatives, one exhibited potent activity with an IC50 value in the low nanomolar range. This study underscores the compound's potential as a lead for developing new antileishmanial therapies .

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)13(19)17-10-6-7-11-12(8-10)21-9-16(4,5)14(20)18-11/h6-8H,9H2,1-5H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZHUGLIUQUJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C(C)(C)C)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.